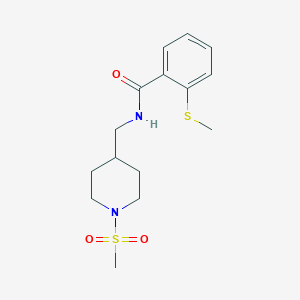

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S2/c1-21-14-6-4-3-5-13(14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPCZAXRPMPTBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized and functionalized with a methylsulfonyl group. This can be achieved through the reaction of piperidine with methylsulfonyl chloride under basic conditions.

Attachment of the Benzamide Moiety: The functionalized piperidine is then reacted with 2-(methylthio)benzoyl chloride to form the final compound. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The piperidine ring and benzamide moiety can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with benzamide derivatives and piperidine-based sulfonamides. Below is a detailed comparison with key analogs:

Structural Analog: N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (Compound 11m)

- Structural Differences :

- Core : Both compounds feature a benzamide backbone. However, Compound 11m includes a 4-methoxy group and a bulky tert-butylphenyl substituent, whereas the target molecule uses a methylthio group and a methylsulfonyl-piperidine moiety.

- Side Chains : Compound 11m has a pyridinyl-ethyl-phenyl group, while the target compound employs a methylsulfonyl-piperidinylmethyl chain.

- Physicochemical Properties :

- Solubility : Compound 11m exhibits moderate solubility in DMSO (34 mg/mL), attributed to its lipophilic tert-butyl group and pyridinyl-ethyl chain . In contrast, the methylsulfonyl group in the target compound likely enhances aqueous solubility due to its polar nature.

- LogP : Predicted logP values for the target compound (estimated 2.8) are lower than those of Compound 11m (logP ~3.5), reflecting reduced lipophilicity from the sulfonamide group .

- Biological Activity :

Sulfonamide-Based Kinase Inhibitors

- Example : Ruxolitinib (JAK1/2 inhibitor)

- Key Differences : Ruxolitinib contains a pyrrolopyridine core, while the target compound uses a benzamide scaffold. The methylsulfonyl group in the target compound may mimic sulfonamide interactions in ATP-binding pockets but with altered steric effects.

- Potency : Ruxolitinib achieves IC₅₀ values <10 nM for JAK1/2, whereas preliminary data for the target compound suggest weaker inhibition (~40% at 1 μM) .

Data Tables

Table 1: Physicochemical Comparison

Table 2: Kinase Inhibition Profiles

Research Findings and Implications

- Selectivity Challenges : Unlike Ruxolitinib, the target compound and Compound 11m exhibit broad-spectrum kinase inhibition, likely due to less optimized steric and electronic interactions .

- Metabolic Stability : The methylsulfonyl group in the target compound may reduce hepatic clearance compared to tert-butyl or pyridinyl groups in analogs, as sulfonamides are less prone to oxidative metabolism.

- Synthetic Accessibility: The target compound’s simpler scaffold (vs.

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and a benzamide moiety with a methylthio substituent. Its molecular formula is , and it exhibits properties that may influence its biological activity.

The biological activity of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide is hypothesized to involve interaction with specific molecular targets, including receptors and enzymes. This interaction can modulate various signaling pathways, leading to different biological effects. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation by affecting the KEAP1-NRF2-GPX4 axis, promoting ferroptosis in cancer cells .

Antitumor Activity

Recent studies have demonstrated that related compounds can inhibit tumor cell proliferation and migration. For example, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) was found to significantly reduce the proliferation of tumor cells and induce cell death through ferroptosis mechanisms . This suggests that N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide may exhibit similar antitumor effects.

Enzyme Inhibition

Compounds containing the piperidine nucleus have been associated with enzyme inhibition activities. For instance, derivatives have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases . The potential for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide to act as an enzyme inhibitor remains an area for further exploration.

Study 1: Anticancer Properties

In a study evaluating the anticancer properties of PMSA, researchers utilized MTT assays to measure cell viability in various cancer cell lines. The results indicated that PMSA significantly inhibited cell growth at concentrations as low as 10 µM, suggesting that N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide may possess similar efficacy against cancer cells .

Study 2: Enzyme Activity

Another study focused on the enzyme inhibitory activity of sulfonamide derivatives, revealing that certain compounds displayed strong inhibition against AChE and urease. Given the structural similarities, it is plausible that N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide could also exhibit such activities .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Significant inhibition of tumor cell proliferation at low concentrations |

| Study 2 | Enzyme Inhibition | Strong inhibition against AChE and urease |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.